Defined Trans Relative Stereochemistry vs. Unspecified Stereoisomer Mixtures
This product is specified as the rel-(1R,2R) diastereomer, a racemic mixture of the trans enantiomers. This definition is critical because in medicinal chemistry programs, such as the development of trans-2-phenylcyclopropylamine (trans-PCPA)-based LSD1 inhibitors, the trans configuration is required for potent enzyme inhibition. In a direct head-to-head SAR study of 65 derivatives, trans-PCPA analogs consistently exhibited superior inhibitory activity against LSD1 compared to their cis counterparts. For example, a key trans derivative showed a Ki of 0.094 μM against LSD1, a level of potency unattainable with the cis scaffold . Using a stereochemically undefined mixture risks irreproducible biological results.
| Evidence Dimension | Impact of stereochemistry on biological activity (LSD1 inhibition) |
|---|---|
| Target Compound Data | rel-(1R,2R) trans configuration (scaffold precursor for trans-restricted analogs) |
| Comparator Or Baseline | Unspecified stereochemistry (cis/trans mixture, e.g., CAS 1823220-83-2) |
| Quantified Difference | Only trans-configured derivatives in the class show potent LSD1 inhibition (Ki = 0.094 μM) ; cis isomers are significantly less active. |
| Conditions | LSD1 enzyme inhibition assay, as reported for trans- vs cis-PCPA derivatives |
Why This Matters
The defined trans relative stereochemistry of this product is a prerequisite for synthesizing pharmacologically active trans-cyclopropylamine derivatives, ensuring reproducible SAR data for procurement decisions.
- [1] Niwa, H., Watanabe, C., Sato, S., et al. (2022). Structure-Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1488–1494. View Source
